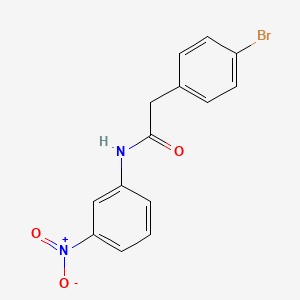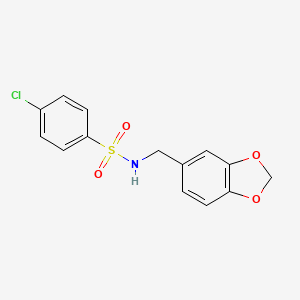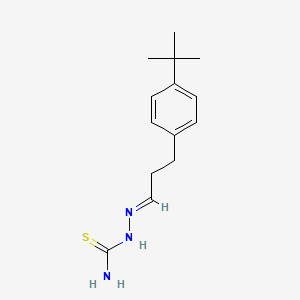![molecular formula C15H15BrN2O2S B5783836 N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5783836.png)
N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide, also known as BTA-EG6, is a small molecule inhibitor that has been studied extensively for its potential use in cancer therapy. BTA-EG6 has been shown to inhibit the activity of several proteins involved in cancer cell growth and survival, making it a promising candidate for the development of new cancer treatments.
Wirkmechanismus
N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide inhibits the activity of several proteins involved in cancer cell growth and survival, including c-Myc, Bcl-2, and Mcl-1. By inhibiting these proteins, N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide is that it has been extensively studied for its potential use in cancer therapy, making it a well-characterized compound. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on cancer cells.
Zukünftige Richtungen
1. Further studies are needed to fully understand the mechanism of action of N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide and its effects on cancer cells.
2. Clinical trials are needed to determine the safety and efficacy of N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide in humans.
3. Combination therapy studies should be conducted to determine whether N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide can be used in combination with other cancer treatments to enhance their efficacy.
4. Studies should be conducted to determine whether N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide can be used to treat other diseases besides cancer, such as autoimmune diseases.
5. Further studies should be conducted to determine whether N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide can be used to target specific types of cancer cells, such as those that are resistant to chemotherapy.
Synthesemethoden
The synthesis of N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide involves a multi-step process starting with the reaction of 5-bromo-2-thiophenecarboxaldehyde with hydrazine hydrate to yield the corresponding hydrazone. This is followed by the reaction of the hydrazone with 2,3-dimethylphenol and acetic anhydride to form the final product, N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide.
Wissenschaftliche Forschungsanwendungen
N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several proteins involved in cancer cell growth and survival, including c-Myc, Bcl-2, and Mcl-1. In preclinical studies, N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-(2,3-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c1-10-4-3-5-13(11(10)2)20-9-15(19)18-17-8-12-6-7-14(16)21-12/h3-8H,9H2,1-2H3,(H,18,19)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJNCDRFFCQCED-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NN=CC2=CC=C(S2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OCC(=O)N/N=C/C2=CC=C(S2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(2,3-dimethylphenoxy)acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5783766.png)

![2-{4-[3-(4-methylphenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5783772.png)
![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5783777.png)

![4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid)](/img/structure/B5783799.png)
![4-methoxy-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5783811.png)

![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5783831.png)
![4'-[(2,4-dimethoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5783838.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5783853.png)

![N-(2-furylmethyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5783861.png)